molecular formula C9H16N2 B1450715 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine CAS No. 2167346-89-4

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine

Cat. No. B1450715
M. Wt: 152.24 g/mol
InChI Key: FVGWKOUTWIUQRL-UHFFFAOYSA-N
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Description

“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is a compound that contains a piperazine ring substituted with a bicyclo[1.1.1]pentane group . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .


Synthesis Analysis

The synthesis of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” involves the use of light, without the need for additional additives or catalysts . This method has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a multi-gram scale .


Molecular Structure Analysis

The molecular structure of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” consists of a piperazine ring substituted with a bicyclo[1.1.1]pentane group . The bicyclo[1.1.1]pentane structure consists of three rings of four carbon atoms each .


Physical And Chemical Properties Analysis

“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is a powder with a molecular weight of 152.24 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

Advanced Synthesis Techniques

Recent advancements have introduced methods for direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, showcasing the ability to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This process is noted for its mild reaction conditions and functional group tolerance, underscoring its utility in streamlining the synthesis of important building blocks (Hughes et al., 2019).

Structural Characterization and Activity

A heterocyclic compound utilizing a related structure was synthesized and evaluated for its anticancer activities against human bone cancer cell lines. Molecular docking studies further explored its potential antiviral activity, demonstrating the structural versatility and therapeutic potential of such compounds (Lv et al., 2019).

Medicinal Chemistry Applications

Anticancer and Antioxidant Properties

Derivatives have been synthesized with significant in vitro antioxidant activity and screened for their cytotoxic potential against cancer cell lines, showing promising results. The structural modification of these compounds plays a crucial role in their bioactivity, highlighting the importance of bicyclo[1.1.1]pentane derivatives in developing new therapeutic agents (Mistry et al., 2016).

Antipsychotic and Serotonin Reuptake Inhibition

A novel series combining potent dopamine D2 receptor antagonism with serotonin reuptake inhibition has been developed, illustrating the therapeutic potential of these structures in treating psychiatric disorders (Smid et al., 2005).

Synthetic Chemistry and Drug Discovery

Innovative Synthetic Routes

A new route to bicyclo[1.1.1]pentan-1-amine showcases the synthetic interest in these compounds, providing a scalable and flexible alternative for producing these significant moieties (Goh et al., 2014).

Bioisostere Utilization in Drug Design

The application of bicyclo[1.1.1]pentanes as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design has been explored, emphasizing their role in optimizing drug candidates for improved pharmacokinetic profiles (Kanazawa & Uchiyama, 2018).

Safety And Hazards

“1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314 and H400, indicating that it causes severe skin burns and eye damage, and is very toxic to aquatic life .

Future Directions

The use of “1-(Bicyclo[1.1.1]pentan-1-yl)piperazine” and other bicyclo[1.1.1]pentanes in drug discovery is a promising area of research . Many of these molecules are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGWKOUTWIUQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C23CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine

CAS RN

2167346-89-4
Record name 1-{bicyclo[1.1.1]pentan-1-yl}piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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